

A Technical Guide to the Spectroscopic Characterization of 4-Methylmorpholin-2-one

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Compound of Interest

Compound Name: 4-Methylmorpholin-2-one

Cat. No.: B176364

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylmorpholin-2-one** ($C_5H_9NO_2$), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectroscopic principles and data from analogous structures to provide a robust predictive characterization.

Introduction to 4-Methylmorpholin-2-one and its Spectroscopic Signature

4-Methylmorpholin-2-one is a substituted morpholine derivative containing a lactam functionality. Its structure incorporates a tertiary amine, an ether linkage, and a carbonyl group within a six-membered ring. This unique combination of functional groups results in a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization in various chemical processes. Understanding this fingerprint is paramount for ensuring purity, monitoring reactions, and elucidating its role in complex chemical systems.

The following sections will delve into the predicted 1H NMR, ^{13}C NMR, IR, and MS data for **4-Methylmorpholin-2-one**. Each section will provide a rationale for the expected spectral features, grounded in the established principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For **4-Methylmorpholin-2-one**, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of **4-Methylmorpholin-2-one** is expected to exhibit four distinct signals corresponding to the methyl group and the three methylene groups in the morpholine ring. The chemical shifts are influenced by the neighboring heteroatoms (nitrogen and oxygen) and the carbonyl group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
N-CH ₃	2.3 - 2.5	Singlet	3H
-C(=O)-CH ₂ -N-	3.2 - 3.4	Triplet	2H
-N-CH ₂ -CH ₂ -O-	2.6 - 2.8	Triplet	2H
-O-CH ₂ -C(=O)-	4.2 - 4.4	Singlet	2H

Causality Behind Predicted Chemical Shifts:

- N-CH₃ (2.3 - 2.5 ppm): The methyl protons are adjacent to a nitrogen atom, which is moderately electronegative, causing a downfield shift from a typical alkane methyl group.
- -C(=O)-CH₂-N- (3.2 - 3.4 ppm): These methylene protons are adjacent to both the nitrogen atom and are in the alpha position to the carbonyl group. The combined electron-withdrawing effects of these groups lead to a significant downfield shift. The signal is expected to be a triplet due to coupling with the adjacent methylene protons.
- -N-CH₂-CH₂-O- (2.6 - 2.8 ppm): These protons are adjacent to the nitrogen atom and beta to the oxygen atom, resulting in a moderate downfield shift. This signal should appear as a triplet.
- -O-CH₂-C(=O)- (4.2 - 4.4 ppm): The protons on the carbon adjacent to the ether oxygen and the carbonyl group are the most deshielded. The high electronegativity of the oxygen atom

and the anisotropic effect of the carbonyl group cause a substantial downfield shift. This signal is expected to be a singlet as there are no adjacent protons.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum of **4-Methylmorpholin-2-one** is predicted to show five distinct signals, one for each unique carbon atom.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	168 - 172
-O-CH ₂ -C(=O)-	65 - 70
-N-CH ₂ -CH ₂ -O-	55 - 60
-C(=O)-CH ₂ -N-	48 - 53
N-CH ₃	40 - 45

Rationale for Predicted Chemical Shifts:

- C=O (168 - 172 ppm): The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield, which is characteristic of amide and ester carbonyls.[\[1\]](#)
- -O-CH₂-C(=O)- (65 - 70 ppm): This carbon is attached to an electronegative oxygen atom, causing a substantial downfield shift.
- -N-CH₂-CH₂-O- (55 - 60 ppm): This carbon is adjacent to the nitrogen atom, leading to a moderate downfield shift.
- -C(=O)-CH₂-N- (48 - 53 ppm): This carbon is influenced by both the adjacent nitrogen and the carbonyl group, placing it in this predicted region.
- N-CH₃ (40 - 45 ppm): The methyl carbon attached to the nitrogen appears in a typical range for N-alkyl groups.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of **4-Methylmorpholin-2-one**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.^[2]
- Ensure the sample is fully dissolved; vortex if necessary.

- Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

- ^1H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans will be required (e.g., 128 or more).

- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra correctly.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the ^1H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Methylmorpholin-2-one** will be dominated by the strong absorption of the carbonyl group.

Predicted IR Spectral Data

Vibrational Mode	Predicted Absorption Range (cm^{-1})	Intensity
C-H stretch (alkane)	2850 - 3000	Medium to Strong
C=O stretch (lactam)	1670 - 1690	Strong
C-N stretch	1180 - 1250	Medium
C-O-C stretch (ether)	1070 - 1150	Strong

Interpretation of Key IR Absorptions:

- C-H stretch ($2850 - 3000 \text{ cm}^{-1}$): These absorptions are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.[3]
- C=O stretch ($1670 - 1690 \text{ cm}^{-1}$): This will be the most prominent peak in the spectrum. For a six-membered cyclic ketone (lactam), the carbonyl stretch is expected in this region.[1] The

presence of the adjacent nitrogen atom in the lactam structure typically lowers the frequency compared to a simple cyclic ketone.^[4]

- C-N stretch (1180 - 1250 cm⁻¹): The stretching vibration of the C-N bond of the tertiary amine is expected in this range.
- C-O-C stretch (1070 - 1150 cm⁻¹): A strong absorption corresponding to the C-O-C stretching of the ether linkage is a key feature of the morpholine ring.

Experimental Protocol for IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR accessory.
 - Place a small amount of the liquid or solid **4-Methylmorpholin-2-one** sample directly onto the ATR crystal.
 - If the sample is a solid, use the pressure arm to ensure good contact with the crystal.
- Data Acquisition:
 - Acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

- Molecular Ion (M^+): The molecular weight of **4-Methylmorpholin-2-one** is 115.13 g/mol . Therefore, the molecular ion peak is expected at an m/z of 115.
- Major Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation of the molecular ion. Common fragmentation patterns for cyclic amines and ketones can be predicted.

m/z Value	Predicted Fragment	Plausible Fragmentation Pathway
100	$[M - CH_3]^+$	Loss of the N-methyl group.
86	$[M - C_2H_5]^+$ or $[M - CHO]^+$	Cleavage of the morpholine ring.
57	$[C_3H_5O]^+$ or $[C_3H_7N]^+$	Further fragmentation of the ring.
42	$[C_2H_4N]^+$	A common fragment for N-methylated compounds.

Logic of Fragmentation:

The fragmentation of the molecular ion is driven by the formation of stable carbocations or radical cations.^[5] Alpha-cleavage (cleavage of the bond adjacent to the nitrogen or oxygen) and cleavage adjacent to the carbonyl group are common fragmentation pathways.^[6]

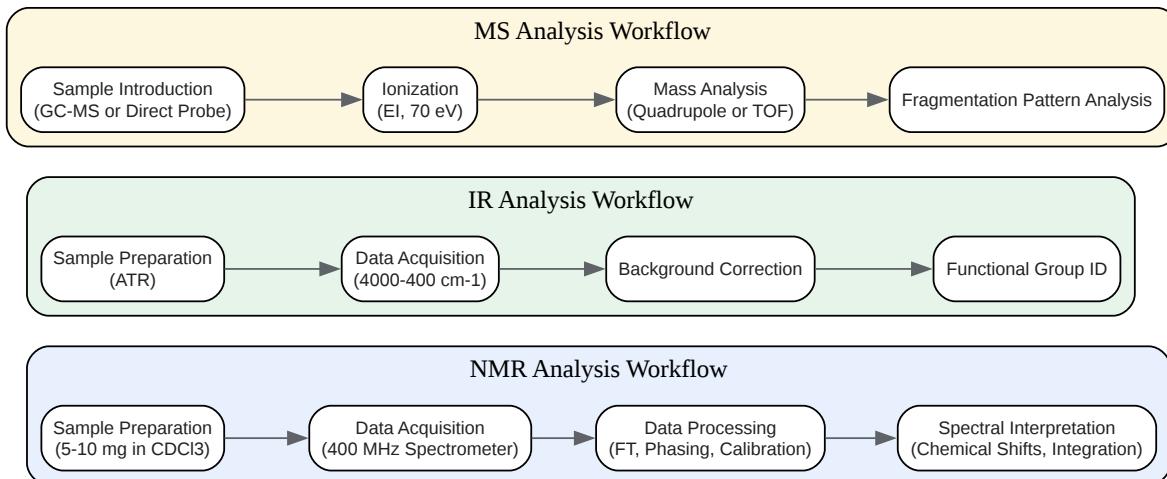
Experimental Protocol for Mass Spectrometry

- Sample Introduction:
 - For a volatile compound like **4-Methylmorpholin-2-one**, direct insertion probe or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.

- If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Ionization:
 - Use Electron Ionization (EI) with a standard electron energy of 70 eV to generate the molecular ion and induce fragmentation.
- Mass Analysis:
 - A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition and Analysis:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
 - Identify the molecular ion peak and the major fragment ions.
 - Analyze the fragmentation pattern to confirm the structure of the compound.

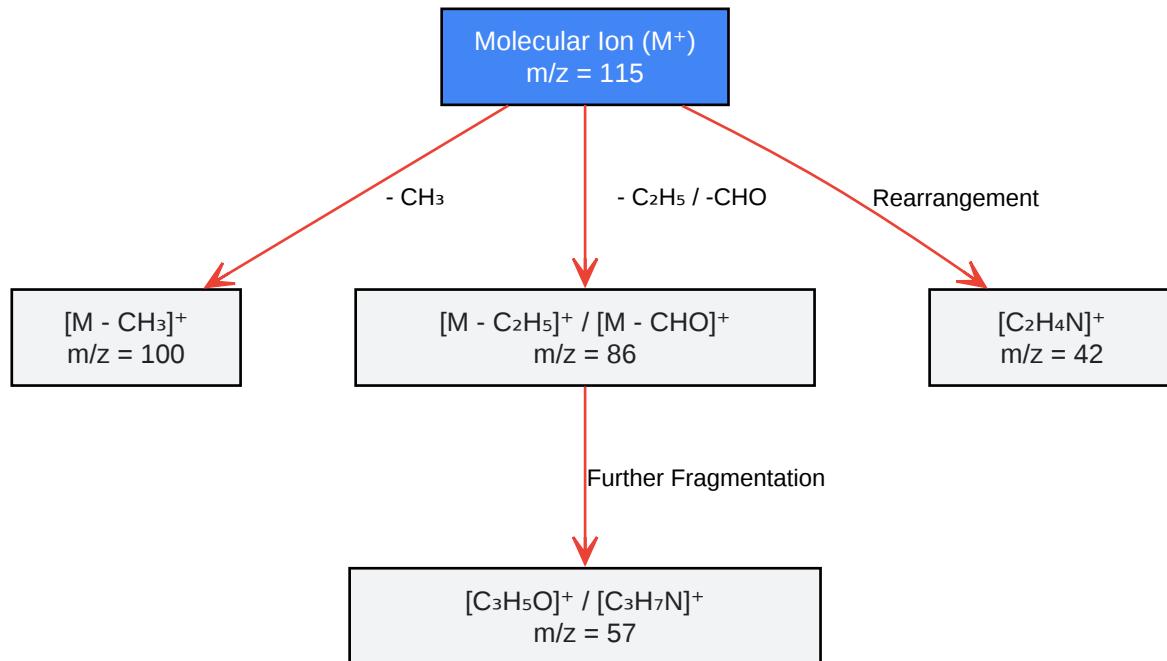
Visualization of Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of **4-Methylmorpholin-2-one**.



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Caption: General workflows for NMR, IR, and MS analysis.



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